

Stability of Thiophanate-methyl-d6 under different pH and temperature conditions

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Compound of Interest		
Compound Name:	Thiophanate-methyl-d6	
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Technical Support Center: Thiophanate-methyl-d6 Stability

This technical support center provides guidance and answers frequently asked questions regarding the stability of **Thiophanate-methyl-d6** under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of **Thiophanate-methyl-d6** in aqueous solutions at different pH levels?

A1: **Thiophanate-methyl-d6**, similar to its non-deuterated counterpart, is significantly influenced by the pH of the aqueous solution. It is most stable in acidic conditions, shows moderate stability in neutral conditions, and is unstable in alkaline environments.[1][2] In alkaline solutions, it undergoes hydrolysis to form carbendazim (methyl benzimidazole-2-ylcarbamate, MBC), which is the primary active fungicidal compound.[2][3][4]

Q2: How does temperature affect the stability of **Thiophanate-methyl-d6**?

A2: Increased temperature accelerates the degradation of **Thiophanate-methyl-d6**, particularly in neutral and alkaline solutions.[2] At higher temperatures, the rate of hydrolysis to MBC increases. For optimal stability of stock solutions and during experiments, it is recommended to store solutions at low temperatures and away from light.



Q3: What are the primary degradation products of Thiophanate-methyl-d6?

A3: The main degradation product of **Thiophanate-methyl-d6** under hydrolytic conditions is the deuterated form of carbendazim (MBC-d6). This conversion is a key feature of its mode of action as a fungicide.[2][5]

Q4: Can the presence of light affect the stability of Thiophanate-methyl-d6?

A4: Yes, exposure to sunlight can catalyze the transformation of thiophanate-methyl to carbendazim, especially in the presence of water.[2][5] Therefore, it is crucial to protect solutions of **Thiophanate-methyl-d6** from light to prevent premature degradation.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Inconsistent analytical results for Thiophanate-methyl-d6 standards.	Degradation of the compound in the stock or working solutions.	Prepare fresh stock solutions in a suitable solvent like acetonitrile or methanol. Store stock solutions at -20°C or -80°C for long-term stability. For aqueous working solutions, use acidic or neutral buffers and prepare them fresh daily. Protect all solutions from light.
Low recovery of Thiophanate- methyl-d6 during sample preparation.	Hydrolysis of the compound due to high pH in the sample matrix or during extraction.	Adjust the pH of the sample to be acidic or neutral prior to extraction. Use extraction solvents that are compatible with the compound and avoid highly alkaline conditions.
Presence of a significant peak corresponding to MBC-d6 in a fresh standard.	The initial standard may have partially degraded, or the solvent used for dissolution is causing hydrolysis (e.g., alkaline aqueous solution).	Verify the purity of the standard. Dissolve the standard in a non-aqueous solvent like HPLC-grade acetonitrile or methanol for the initial stock solution.
Variability in degradation rates observed in repeat experiments.	Inconsistent pH or temperature control during the experiment. Contamination of buffers.	Ensure precise pH measurement and control of buffers throughout the experiment. Use a temperature-controlled incubator or water bath.[6] Prepare fresh buffers for each experiment to avoid contamination.

Stability Data Summary



The stability of Thiophanate-methyl is highly dependent on pH. The following tables summarize the degradation half-life (DT_{50}) at different pH values and temperatures. While this data is for the non-deuterated form, it is expected to be a very close approximation for **Thiophanate-methyl-d6**.

Table 1: Half-life of Thiophanate-methyl at 22°C

рН	Half-life (DT₅o)
5	867 days
9	1.0 day
[6]	

Table 2: Half-life of Thiophanate-methyl at 25°C

рН	Half-life (DT₅o)
5	867 days
7	36 days
9	0.7 days
[7]	

Experimental Protocols Protocol for Hydrolysis Study of Thiophanate-methyl-d6

This protocol is based on established guidelines for pesticide hydrolysis studies, such as the OECD Guideline 111 and US EPA OPPTS 835.2120.[6][8]

- 1. Materials and Reagents:
- Thiophanate-methyl-d6 (of known purity)
- Sterile, buffered aqueous solutions at pH 4, 7, and 9.



- pH 4: Acetate or citrate buffer
- pH 7: Phosphate buffer
- pH 9: Borate buffer
- · HPLC-grade acetonitrile or methanol
- Sterile glassware or Teflon vessels[8]
- Temperature-controlled incubator or water bath
- HPLC system with a suitable detector (e.g., UV or MS)
- Analytical standards for **Thiophanate-methyl-d6** and MBC-d6
- 2. Preparation of Test Solutions:
- Prepare a stock solution of Thiophanate-methyl-d6 in acetonitrile or methanol.
- Add a small aliquot of the stock solution to the sterile buffer solutions to achieve the desired final concentration (typically not exceeding half of the saturation concentration). The volume of organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.
- 3. Incubation:
- Incubate the test solutions in the dark at a constant temperature (e.g., 25°C and 50°C to assess temperature effects).
- At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.
- 4. Sample Analysis:
- Analyze the collected aliquots by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of Thiophanate-methyl-d6 and its primary degradant, MBC-d6.
- Prepare a calibration curve using analytical standards for accurate quantification.

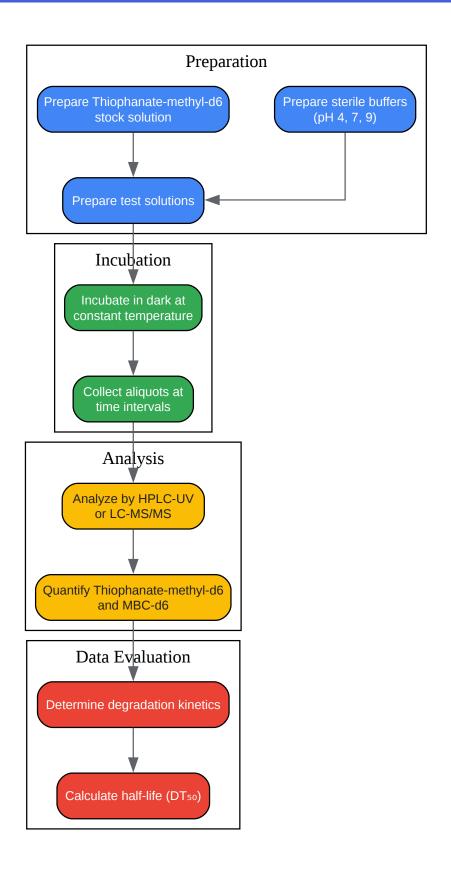


5. Data Analysis:

- Plot the concentration of **Thiophanate-methyl-d6** versus time for each pH and temperature condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (DT₅₀) for each condition.

Visualizations

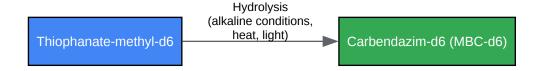




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Caption: Experimental workflow for **Thiophanate-methyl-d6** stability testing.





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Caption: Degradation pathway of **Thiophanate-methyl-d6**.

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